molecular formula C17H15F3N2O3 B11537626 ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B11537626
M. Wt: 352.31 g/mol
InChI Key: XEKVOYGOQYIUNH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyano group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method starts with the cycloaddition reaction of α-cyanocinnamonitrile with ethyl acetoacetate in the presence of a base such as piperidine. This reaction forms the pyran ring structure, which is then functionalized to introduce the amino, cyano, and trifluoromethylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyano and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate can be compared with other pyran derivatives such as:

The presence of the trifluoromethyl group in this compound makes it unique, enhancing its stability and lipophilicity, which can be advantageous in various applications.

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H15F3N2O4C_{17}H_{15}F_3N_2O_4 and a molecular weight of approximately 352.31 g/mol. Its structure includes a pyran ring, an amino group, and a cyano group, along with a trifluoromethyl-substituted phenyl moiety, which contributes to its biological activity.

Structural Formula

Ethyl 6 amino 5 cyano 2 methyl 4 4 trifluoromethyl phenyl 4H pyran 3 carboxylate\text{Ethyl 6 amino 5 cyano 2 methyl 4 4 trifluoromethyl phenyl 4H pyran 3 carboxylate}

Antitumor Activity

Research indicates that compounds containing the 4H-pyran core exhibit significant antitumor properties. A study demonstrated that derivatives similar to this compound showed promising activity against various cancer cell lines. The presence of the trifluoromethyl group enhances the cytotoxicity, likely due to improved lipophilicity and metabolic stability .

Table 1: Antitumor Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-71.98
Compound BA-4311.61
Ethyl PyranHT29<1.0

Antimicrobial Properties

The antimicrobial activity of this class of compounds has also been documented. In vitro studies reveal that ethyl 6-amino derivatives exhibit effective inhibition against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
E. coli15
S. aureus10
P. aeruginosa20

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly influence biological activity. The trifluoromethyl group at the para position enhances potency by increasing electron-withdrawing effects, which may improve interactions with biological targets .

Key Findings:

  • Trifluoromethyl Substitution : Enhances cytotoxicity and antimicrobial properties.
  • Amino Group Positioning : Essential for maintaining activity across various assays.

Case Studies and Research Findings

  • Case Study on Antitumor Activity : In a recent study involving several pyran derivatives, ethyl 6-amino compounds were tested against multiple cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Clinical Relevance : Compounds similar to ethyl 6-amino derivatives are being explored in clinical trials for their potential as new anti-cancer agents due to their unique mechanism of action and favorable pharmacokinetic profiles .

Properties

Molecular Formula

C17H15F3N2O3

Molecular Weight

352.31 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H15F3N2O3/c1-3-24-16(23)13-9(2)25-15(22)12(8-21)14(13)10-4-6-11(7-5-10)17(18,19)20/h4-7,14H,3,22H2,1-2H3

InChI Key

XEKVOYGOQYIUNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(F)(F)F)C#N)N)C

Origin of Product

United States

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